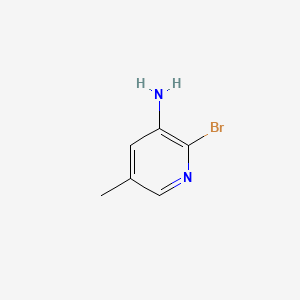

3-Amino-2-bromo-5-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-2-5(8)6(7)9-3-4/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOCHVONAOTFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20494245 | |

| Record name | 2-Bromo-5-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20494245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34552-14-2 | |

| Record name | 2-Bromo-5-methyl-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34552-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20494245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Amino-2-bromo-5-methylpyridine: A Core Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-bromo-5-methylpyridine is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a wide array of complex molecules. Its unique substitution pattern, featuring an amino group, a bromine atom, and a methyl group on a pyridine ring, provides multiple reactive sites for further chemical transformations. This technical guide explores the primary applications of this compound, focusing on its role in the development of pharmaceuticals, agrochemicals, and advanced materials. While specific quantitative data for end-products derived directly from this starting material is limited in publicly available literature, this guide provides detailed experimental protocols for its synthesis and derivatization, along with representative data from closely related compounds to illustrate its potential.

Core Applications

Extensive research demonstrates that this compound is a versatile precursor in several key areas of chemical research and development:

-

Pharmaceutical Development: The compound is a valuable building block in medicinal chemistry, particularly for the synthesis of novel therapeutic agents. It is frequently employed in the development of kinase inhibitors and other targeted therapies. While specific drug candidates originating from this exact molecule with detailed efficacy data are not prominently disclosed in the public domain, the general class of substituted aminopyridines is of significant interest in drug discovery. The amino group can be functionalized to introduce pharmacophores, while the bromo group is ideal for cross-coupling reactions to build molecular complexity.

-

Agrochemical Synthesis: In the agricultural sector, derivatives of this compound are utilized in the formulation of herbicides and fungicides.[1] The pyridine scaffold is a common feature in many agrochemicals, and the specific substituents on this starting material allow for the creation of new active ingredients with potentially improved efficacy and selectivity.

-

Material Science: The unique electronic and structural properties of pyridine derivatives make them attractive for applications in material science. This compound can be used as a monomer or precursor in the synthesis of polymers and organic electronic materials, such as those used in Organic Light Emitting Diodes (OLEDs).[1]

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a nitro-group precursor. The following protocol provides a detailed method for its preparation.

Experimental Protocol: Synthesis of this compound

Step A: Preparation of 2-bromo-5-methylpyridin-3-amine [2]

-

To a reaction vessel containing iron powder (1.11 g, 19.8 mmol), slowly add acetic acid (5 mL) and heat the mixture to 80 °C.

-

Prepare a solution of 2-bromo-5-methyl-3-nitropyridine (1.0 g, 4.61 mmol) in acetic acid (5 mL).

-

Add the solution of 2-bromo-5-methyl-3-nitropyridine dropwise to the heated iron and acetic acid mixture over a period of 20 minutes.

-

Continue stirring for an additional 30 minutes after the addition is complete.

-

Allow the reaction mixture to stir at room temperature for 16 hours.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through Celite.

-

Wash the Celite pad thoroughly with ethyl acetate and concentrate the filtrate under vacuum.

-

Slowly add the residue to a saturated sodium bicarbonate solution (50 mL), followed by the portion-wise addition of solid sodium bicarbonate until the acetic acid is completely neutralized.

-

Extract the mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic phases, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-bromo-5-methylpyridin-3-amine.

Yield: 799 mg (93%) Appearance: Bright yellow crystalline solid, which may darken to a greenish color after drying under vacuum. Mass Spectrum (APCI): m/z = 188.9 (M+H)[2]

Caption: Synthesis workflow for this compound.

Derivatization via Suzuki Cross-Coupling

The bromine atom at the 2-position of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals.

Experimental Protocol: General Procedure for Suzuki Cross-Coupling

The following is a general protocol for the Suzuki cross-coupling of a related compound, 5-bromo-2-methylpyridin-3-amine, which can be adapted for this compound.

-

In a Schlenk flask, combine 5-bromo-2-methylpyridin-3-amine (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and potassium phosphate (K₃PO₄, 2.0-3.0 eq).

-

Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

-

Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

-

Stir the reaction mixture at 85-95 °C for over 15 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: General workflow for Suzuki cross-coupling of aminobromopyridines.

Biological Activity of Derivatives

While specific IC50 values for drugs derived directly from this compound are not readily found in the literature, a study on the derivatives of its isomer, 5-bromo-2-methylpyridin-3-amine, provides insight into the potential biological activities of this class of compounds. In this study, a series of novel pyridine derivatives were synthesized via Suzuki cross-coupling and evaluated for their anti-thrombolytic and biofilm inhibition activities.

| Compound ID | Arylboronic Acid Used | Anti-thrombolytic Activity (% Lysis) | Biofilm Inhibition vs. E. coli (%) |

| 4a | Phenylboronic acid | 35.15 | 87.36 |

| 4b | 4-Methylphenylboronic acid | 41.32 | 83.90 |

| 4c | 4-Methoxyphenylboronic acid | 32.45 | 82.97 |

| 4d | 4-Chlorophenylboronic acid | 28.76 | 84.30 |

| 4e | 4-Bromophenylboronic acid | 38.98 | 87.09 |

| 4f | 4-Iodophenylboronic acid | 25.43 | 91.95 |

| 4g | 4-Fluorophenylboronic acid | 30.12 | 83.62 |

| 4h | 3,4-Difluorophenylboronic acid | 19.87 | 79.54 |

| 4i | 3-Chloro-4-fluorophenylboronic acid | 22.54 | 86.48 |

Data adapted from a study on derivatives of 5-bromo-2-methylpyridin-3-amine.

Signaling Pathways

Despite extensive searches, no specific information on signaling pathways directly modulated by derivatives of this compound is available in the public domain. It is plausible that derivatives of this compound, particularly those developed as kinase inhibitors, would interact with various cellular signaling cascades implicated in diseases such as cancer or neurological disorders. However, without specific compound data, a detailed pathway diagram cannot be constructed.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the pharmaceutical, agrochemical, and material science sectors. Its utility is primarily derived from its amenability to a range of chemical modifications, most notably Suzuki cross-coupling, which allows for the synthesis of complex molecular architectures. While detailed quantitative data for specific end-products are not always publicly disclosed, the synthetic protocols and representative biological data presented in this guide underscore the importance of this compound as a foundational element for innovation in chemical research and development. Further research into the derivatives of this compound is warranted to fully explore their therapeutic and industrial potential.

References

An In-depth Technical Guide to 3-Amino-2-bromo-5-methylpyridine (CAS: 34552-14-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-bromo-5-methylpyridine is a substituted pyridine derivative that serves as a versatile building block in organic synthesis. Its unique trifunctional nature, possessing an amino group, a bromine atom, and a methyl group on the pyridine core, makes it a valuable intermediate in the development of novel compounds for the pharmaceutical, agrochemical, and material science industries.[1] The strategic placement of these functional groups allows for a wide range of chemical modifications, enabling the synthesis of complex molecules with diverse biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and key applications, with a focus on its role in the development of kinase inhibitors.

Chemical and Physical Properties

This compound is a solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 34552-14-2 | [2] |

| Molecular Formula | C₆H₇BrN₂ | [2] |

| Molecular Weight | 187.04 g/mol | [2] |

| Appearance | Bright yellow crystalline solid, may darken to a greenish color upon drying. | [2] |

| Melting Point | 103-106 °C | |

| Boiling Point | 310 °C at 760 mmHg | |

| Density | 1.593 g/cm³ | |

| Solubility | Soluble in methanol. Slightly soluble in water.[3][4] Quantitative solubility data in other organic solvents is not readily available. | |

| InChI Key | ODOCHVONAOTFEQ-UHFFFAOYSA-N | |

| SMILES | CC1=CC(=C(N=C1)Br)N |

Synthesis and Purification

Synthesis Protocol: Reduction of 2-bromo-5-methyl-3-nitropyridine

A common and high-yield synthesis of this compound involves the reduction of 2-bromo-5-methyl-3-nitropyridine using iron powder in acetic acid.[2]

Materials:

-

2-bromo-5-methyl-3-nitropyridine

-

Iron powder

-

Acetic acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Celite (diatomaceous earth)

Equipment:

-

Round-bottom flask

-

Heating mantle with stirrer

-

Dropping funnel

-

Filtration apparatus (Büchner funnel)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred suspension of iron powder (1.11 g, 19.8 mmol) in acetic acid (5 mL), slowly add a solution of 2-bromo-5-methyl-3-nitropyridine (1.0 g, 4.61 mmol) in acetic acid (5 mL) dropwise over 20 minutes.

-

Heat the reaction mixture to 80 °C and continue stirring for an additional 30 minutes after the addition is complete.

-

Allow the reaction to stir at room temperature for 16 hours.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

-

Wash the Celite pad thoroughly with ethyl acetate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Carefully add the residue to a saturated sodium bicarbonate solution (50 mL) to neutralize the acetic acid. Solid sodium bicarbonate can be added in portions if necessary.

-

Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

The reported yield for this protocol is approximately 93%.[2]

Purification

The crude product can be purified by recrystallization or column chromatography on silica gel.

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques.

| Technique | Data | Reference |

| ¹H NMR | Spectral data is available and can be used to confirm the structure. | [5] |

| ¹³C NMR | Spectral data is available for structural confirmation. | [6] |

| Mass Spectrometry | APCI m/z = 188.9 (M + H)⁺ | [2] |

| HPLC | A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid) is suitable for purity analysis. UV detection can be used. | [7] |

| GC-MS | Gas chromatography-mass spectrometry can be used for analysis. Derivatization may be necessary to improve volatility. | [7] |

Key Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

This compound is a valuable starting material for the synthesis of various biologically active compounds. A significant application is its use as a scaffold for the development of kinase inhibitors, particularly targeting the PIM kinase family.

PIM Kinase Signaling Pathway and Inhibition

PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis by phosphorylating various downstream targets, including the pro-apoptotic protein BAD.[8] Overexpression of PIM kinases is implicated in various cancers, making them an attractive target for cancer therapy.[8] Inhibitors of PIM kinases can block the phosphorylation of their substrates, leading to the activation of apoptotic pathways and inhibition of tumor growth.

Experimental Protocol: In Vitro PIM1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to determine the in vitro potency of compounds derived from this compound against PIM1 kinase.[1][3][8]

Materials:

-

Recombinant human PIM1 enzyme

-

PIM1 Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[1]

-

Substrate (e.g., PIMtide peptide)

-

ATP

-

Test compound (inhibitor)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well low-volume plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in PIM1 Kinase Buffer. A DMSO stock solution is typically used as the starting point.

-

Assay Plate Setup: In a 384-well plate, add 1 µL of the diluted test compound or a vehicle control (e.g., 5% DMSO).[1]

-

Enzyme Addition: Add 2 µL of PIM1 enzyme solution to each well. The optimal enzyme concentration should be determined empirically.[1]

-

Reaction Initiation: Add 2 µL of a substrate/ATP mixture to each well to start the kinase reaction.[1]

-

Incubation: Incubate the plate at room temperature for 60 minutes.[1]

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[1]

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert the generated ADP to ATP and then to a luminescent signal.[1]

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) can be calculated by fitting the data to a dose-response curve.

Other Reported Biological Activities of Derivatives

Derivatives of this compound have also been investigated for other biological activities, including:

-

Biofilm Inhibition: Certain pyridine derivatives have shown the ability to inhibit the formation of bacterial biofilms, which are a significant factor in antibiotic resistance.[9][10]

-

Anti-thrombolytic Activity: Some synthesized derivatives have exhibited activity against clot formation in human blood.[9]

Chemical Reactivity and Synthetic Utility

The bromine atom at the 2-position of the pyridine ring is particularly susceptible to displacement and participates readily in various cross-coupling reactions.

Suzuki Cross-Coupling Reaction

A key reaction utilizing this compound is the Suzuki cross-coupling, which forms a carbon-carbon bond between the pyridine ring and an aryl or vinyl group. This reaction is instrumental in building the core structures of many pharmaceutical agents.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

Wash skin thoroughly after handling.

-

If inhaled, remove the person to fresh air and keep comfortable for breathing.

-

If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key chemical intermediate with significant potential in organic synthesis and drug discovery. Its versatile reactivity allows for the construction of a wide array of complex molecules, most notably as a scaffold for potent kinase inhibitors. The detailed protocols and data presented in this guide are intended to support researchers and scientists in leveraging the synthetic utility of this compound for the advancement of their research and development endeavors.

References

- 1. promega.com [promega.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. 3-Amino-5-bromo-2-methoxypyridine, 96%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 2-Amino-3-bromo-5-methylpyridine(17282-00-7) 1H NMR spectrum [chemicalbook.com]

- 6. 5-AMINO-3-BROMO-2-METHYLPYRIDINE(186593-43-1) 1H NMR spectrum [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis, Molecular Docking, and Biofilm Formation Inhibitory Activity of Bis(Indolyl)Pyridines Analogues of the Marine Alkaloid Nortopsentin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Therapeutic Potential of 3-Amino-2-bromo-5-methylpyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents. Among these, 3-Amino-2-bromo-5-methylpyridine presents a versatile and promising core for the development of novel, biologically active compounds. The strategic placement of the amino, bromo, and methyl groups on the pyridine ring offers multiple avenues for synthetic modification, enabling the exploration of a wide chemical space and the fine-tuning of pharmacological properties. This technical guide provides an in-depth overview of the synthesis, potential biological activities, and relevant experimental methodologies associated with derivatives of this scaffold, drawing upon data from structurally related compounds to highlight its therapeutic potential.

Synthesis of this compound and Its Derivatives

The parent compound, this compound, can be synthesized from 2-bromo-3-nitro-5-methylpyridine. A common method involves the reduction of the nitro group using a reducing agent such as iron powder in the presence of an acid like acetic acid.[1]

Derivatization of the this compound core can be achieved through various modern synthetic methodologies. The bromine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, which is a key strategy in structure-activity relationship (SAR) studies. A general synthetic scheme for the Suzuki cross-coupling of a similar starting material, 5-bromo-2-methylpyridin-3-amine, involves the reaction with various arylboronic acids in the presence of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a base (e.g., potassium phosphate) in a suitable solvent system like a mixture of 1,4-dioxane and water.[2] This methodology can be adapted for the derivatization of this compound.

Furthermore, microwave-assisted synthesis has emerged as a rapid and efficient method for the synthesis of 3-amino-5-bromopyridine derivatives from 3,5-dibromopyridine and various aliphatic amines.[3] This approach offers the advantages of shorter reaction times and often improved yields compared to conventional heating methods.

Biological Activities of Structurally Related Pyridine Derivatives

While specific biological activity data for derivatives of this compound are not extensively available in the public domain, the examination of structurally related aminopyridine and bromopyridine derivatives provides valuable insights into their potential therapeutic applications. The following sections summarize the quantitative biological data for these related compounds.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of various pyridine derivatives. The data presented below showcases the cytotoxic effects of these compounds against a range of human cancer cell lines, with activity often observed in the low micromolar to nanomolar range.

Table 1: Anticancer Activity of Structurally Related Pyridine Derivatives

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-aminoimidazo[1,2-α]pyridine | Compound 12 (2-(nitro)-3-(p-chlorophenyl)) | HT-29 (Colon) | 4.15 ± 2.93 | [4] |

| 3-aminoimidazo[1,2-α]pyridine | Compound 18 (2-(2,4-difluorophenyl)-3-(p-chlorophenylamine)) | MCF-7 (Breast) | 14.81 ± 0.20 | [4] |

| 3-aminoimidazo[1,2-α]pyridine | Compound 18 (2-(2,4-difluorophenyl)-3-(p-chlorophenylamine)) | HT-29 (Colon) | 10.11 ± 0.70 | [4] |

| 3-aminoimidazo[1,2-α]pyridine | Compound 14 (2-(tolyl)-3-(p-chlorophenylamine)) | B16F10 (Melanoma) | 21.75 ± 0.81 | [4] |

| Thieno[2,3-d]pyrimidine | Thienopyrimidine Derivative | HepG-2 (Liver) | 8.001 ± 0.0445 | [5] |

| Pyranopyrimidine | Compound 7f | - | 0.35 (EGFR inhibition) | [6] |

| Pyranopyrimidine | Compound 7d | - | 0.66 (EGFR inhibition) | [6] |

Kinase Inhibitory Activity

A significant number of pyridine-based compounds exert their anticancer effects through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The data for related compounds suggest that derivatives of this compound could also function as potent kinase inhibitors.

Table 2: Kinase Inhibitory Activity of Structurally Related Pyridine Derivatives

| Compound Class | Target Kinase | Inhibition Metric | Value (nM) | Reference |

| Pyridine-Thiazole Derivative | CDK4 | Ki | 1 | [7] |

| Pyridine-Thiazole Derivative | CDK6 | Ki | 34 | [7] |

| 2'-aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrile | Src | IC50 | 900 | |

| Pyrimidine-based compound | EGFR | IC50 | 7.21 (for compound 6e) | [8] |

| Pyrimidine-based compound | EGFR | IC50 | 60 (for compound 11) | [8] |

| Thienopyrimidine Derivative | General Kinase Screen | % Inhibition @ 20 µM | 49.02 | [5] |

Antimicrobial Activity

The pyridine scaffold is also a key component of many antimicrobial agents. The following table presents the minimum inhibitory concentration (MIC) values for some pyridine derivatives against various bacterial strains, indicating their potential for development as new anti-infective drugs.

Table 3: Antimicrobial Activity of Structurally Related Pyridine Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 2-aminopyridine derivative (Compound 2c) | Staphylococcus aureus | 0.039 | [9] |

| 2-aminopyridine derivative (Compound 2c) | Bacillus subtilis | 0.039 | [9] |

| 2-aminopyridine derivative (Compound 2c) | Bacillus cereus | 78 | [9] |

| 2-aminopyridine derivative (Compound 2c) | Enterococcus faecalis | 78 | [9] |

| 2-aminopyridine derivative (Compound 2c) | Micrococcus luteus | 78 | [9] |

| Silver complex with 2-amino-3-methylpyridine | Sarcina lutea | - | [10] |

| Silver complex with 2-amino-3-methylpyridine | Staphylococcus aureus | - | [10] |

| Silver complex with 2-amino-3-methylpyridine | Candida albicans | - | [10] |

Potential Signaling Pathways

Given the potent kinase inhibitory activity of many structurally related aminopyridine derivatives, it is plausible that derivatives of this compound could modulate key signaling pathways involved in cancer cell proliferation and survival. The PI3K/Akt and MAPK signaling pathways are two of the most critical pathways in this regard.[11][12][13][14][15]

The PI3K/Akt signaling pathway is a central regulator of cell growth, survival, and metabolism.[13][14][15] Its aberrant activation is a common feature in many human cancers.[14][15] Small molecule inhibitors that target key kinases in this pathway, such as PI3K and Akt, are of significant therapeutic interest.

Caption: The PI3K/Akt Signaling Pathway.

The MAPK (Mitogen-Activated Protein Kinase) signaling pathway is another critical pathway that regulates cell proliferation, differentiation, and survival. It is also frequently dysregulated in cancer.

Caption: The MAPK Signaling Pathway.

Experimental Protocols

The following are generalized protocols for key in vitro assays that can be used to evaluate the biological activity of this compound derivatives.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

-

96-well microplates

-

Test compounds (dissolved in DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in complete medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

-

Include a vehicle control (medium with the same concentration of DMSO as the test wells) and a positive control (a known cytotoxic drug).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Caption: Experimental Workflow for the MTT Assay.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase.

Materials:

-

Recombinant human kinase

-

Kinase substrate (e.g., a peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Test compounds (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP formation)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Assay Preparation:

-

Prepare serial dilutions of the test compounds in the kinase assay buffer.

-

Prepare a solution of the kinase and substrate in the assay buffer.

-

-

Reaction Initiation:

-

In a 384-well plate, add the test compound dilutions.

-

Add the kinase/substrate solution to each well.

-

Initiate the kinase reaction by adding ATP to each well.

-

Include positive controls (no inhibitor) and negative controls (no kinase).

-

-

Incubation:

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction and detect the amount of product formed (or ATP consumed) using a suitable detection reagent according to the manufacturer's instructions. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then measured via a luciferase reaction.

-

-

Data Analysis:

-

Measure the luminescence signal using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct biological data for its derivatives are limited, the extensive research on structurally related aminopyridine and bromopyridine compounds strongly suggests a high potential for significant anticancer, kinase inhibitory, and antimicrobial activities. The synthetic accessibility of this core, particularly through modern cross-coupling techniques, allows for the creation of diverse chemical libraries for biological screening.

Future research should focus on the systematic synthesis and evaluation of a variety of this compound derivatives. Elucidating the structure-activity relationships will be crucial for optimizing their potency and selectivity against specific biological targets. Further investigation into their mechanisms of action, including the identification of the specific signaling pathways they modulate, will be essential for their advancement as potential clinical candidates. The in-depth technical information provided in this guide serves as a solid foundation for researchers to embark on the exploration of this promising class of compounds.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Inhibition of Akt with small molecules and biologics: historical perspective and current status of the patent landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 14. Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. atcc.org [atcc.org]

The Pivotal Role of 3-Amino-2-bromo-5-methylpyridine in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – [Date] – 3-Amino-2-bromo-5-methylpyridine has emerged as a critical and versatile building block in the field of medicinal chemistry, enabling the synthesis of a new generation of targeted therapeutics. This technical guide provides an in-depth overview of its applications, focusing on its role in the development of kinase inhibitors and other biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key chemical and biological processes.

Introduction

This compound is a substituted pyridine derivative whose unique arrangement of functional groups—a nucleophilic amino group, a reactive bromo substituent, and a methyl group—makes it an ideal scaffold for chemical modification.[1] The bromine atom, in particular, serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the facile introduction of a wide array of aryl and heteroaryl moieties.[2][3] This capability is paramount in the exploration of structure-activity relationships (SAR) during the drug discovery process.

Synthesis of the Core Scaffold

The efficient synthesis of this compound is a crucial first step in its application. A common and effective method involves the reduction of a nitro precursor.

Experimental Protocol: Synthesis of this compound[4]

Materials:

-

2-bromo-5-methyl-3-nitropyridine

-

Iron powder

-

Acetic acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Celite

Procedure:

-

Iron powder (1.11 g, 19.8 mmol) is placed in a reaction vessel, and acetic acid (5 mL) is slowly added. The mixture is heated to 80 °C.[4]

-

A solution of 2-bromo-5-methyl-3-nitropyridine (1.0 g, 4.61 mmol) in acetic acid (5 mL) is added dropwise over 20 minutes.[4]

-

Stirring is continued for an additional 30 minutes at 80 °C, after which the reaction mixture is stirred at room temperature for 16 hours.[4]

-

The mixture is then diluted with ethyl acetate (20 mL) and filtered through Celite. The Celite pad is washed thoroughly with ethyl acetate.[4]

-

The filtrate is concentrated under vacuum. The resulting residue is slowly and carefully neutralized with a saturated sodium bicarbonate solution, with additional solid sodium bicarbonate added in portions until all the acetic acid is neutralized.[4]

-

The aqueous mixture is extracted with ethyl acetate (3 x 30 mL).[4]

-

The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.[4]

Quantitative Data:

| Precursor | Reagents | Solvent | Yield | Product Purity/Characterization | Reference |

| 2-bromo-5-methyl-3-nitropyridine | Iron powder, Acetic acid | Ethyl Acetate | 93% | Bright yellow crystalline solid; MS (APCI) m/z = 188.9 (M+H) | [4] |

Application in the Synthesis of Biologically Active Molecules via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and is extensively used to functionalize the this compound core. This reaction enables the formation of a carbon-carbon bond between the brominated pyridine and a variety of boronic acids, leading to a diverse library of compounds for biological screening.[2][3]

General Experimental Protocol: Suzuki-Miyaura Coupling of this compound[2]

Materials:

-

This compound (or its isomer 5-bromo-2-methylpyridin-3-amine)

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

Procedure:

-

In a Schlenk flask, this compound (1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (5 mol %) are mixed in 1,4-dioxane.[2]

-

The mixture is stirred at room temperature for 30 minutes under an inert atmosphere.[2]

-

The corresponding arylboronic acid (1.1-1.2 equiv), potassium phosphate (2.3 equiv), and water are added to the reaction mixture.[2]

-

The reaction is heated to 85–95 °C and stirred for 15-18 hours.[2]

-

After cooling to room temperature, the mixture is filtered and diluted with ethyl acetate.[2]

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford the desired 3-amino-2-aryl-5-methylpyridine derivative.[2]

Quantitative Data for Suzuki Coupling Products:

| Arylboronic Acid Derivative Used | Yield (%) | Reference |

| Phenylboronic acid | 75-85 | [3] |

| 4-Nitrophenylboronic acid | 75-85 | [3] |

| 4-Methoxyphenylboronic acid | Moderate to good | [2] |

| 3,5-Dimethylphenylboronic acid | Moderate to good | [2] |

Case Study: Synthesis of Kinase Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics.[5] One of the most notable examples is its use as a key intermediate in the synthesis of Lorlatinib (PF-06463922), a third-generation anaplastic lymphoma kinase (ALK) inhibitor.[1][6][7][8]

The ALK Signaling Pathway and its Inhibition

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, can drive the growth and survival of certain cancers, particularly non-small cell lung cancer (NSCLC).[8][9] ALK inhibitors function by competing with ATP for the kinase's binding site, thereby preventing the autophosphorylation and activation of ALK and its downstream signaling pathways, which include the RAS-MEK-ERK and PI3K-AKT pathways. This ultimately leads to a reduction in cell proliferation and the induction of apoptosis in cancer cells.

References

- 1. CN111943885A - Synthetic method of Laolatinib intermediate 2-amino-5-bromo-3-hydroxypyridine - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]

- 7. acs.org [acs.org]

- 8. medkoo.com [medkoo.com]

- 9. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Modern Agrochemicals: A Technical Guide to 3-Amino-2-bromo-5-methylpyridine in Synthesis

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

Substituted pyridines are a cornerstone in the development of modern agrochemicals, serving as versatile scaffolds for a wide array of herbicides, fungicides, and insecticides. Among these, 3-Amino-2-bromo-5-methylpyridine stands out as a pivotal intermediate. Its specific arrangement of amino, bromo, and methyl functional groups on the pyridine ring offers a unique combination of reactivity and selectivity, making it a valuable building block for the synthesis of complex, biologically active molecules. This technical guide provides an in-depth analysis of the synthesis of this compound, its key reaction pathways in the context of agrochemical development, and detailed experimental protocols. While direct synthesis of commercial agrochemicals from this specific isomer is not widely documented in public literature, its structural similarity to other key intermediates provides a strong indication of its potential applications. This paper will explore these potential pathways through analogous reactions of its isomers, for which detailed synthetic protocols are available.

Introduction

The global demand for increased agricultural productivity necessitates the continuous development of novel and effective crop protection agents. Pyridine-based agrochemicals have emerged as a significant class of compounds due to their broad spectrum of activity and diverse mechanisms of action. This compound is a key heterocyclic building block that enables the construction of a wide range of agrochemical candidates. The strategic positioning of the amino and bromo groups allows for sequential and regioselective modifications, providing a powerful tool for structure-activity relationship (SAR) studies and the optimization of lead compounds. This guide will detail the synthesis of this important intermediate and explore its utility in the creation of next-generation agrochemicals.

Synthesis of this compound

The efficient and high-yield synthesis of this compound is crucial for its application in agrochemical research and development. The most common and effective method involves the reduction of a nitro-substituted precursor.

Synthesis Pathway

The synthesis begins with the reduction of 2-bromo-5-methyl-3-nitropyridine using a reducing agent such as iron powder in the presence of an acid. This reaction proceeds with high efficiency to yield the desired this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes the laboratory-scale synthesis of this compound from 2-bromo-5-methyl-3-nitropyridine.[1]

Materials:

-

2-bromo-5-methyl-3-nitropyridine

-

Iron powder

-

Acetic acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Celite (diatomaceous earth)

Procedure:

-

To a reaction vessel, add iron powder (1.11 g, 19.8 mmol) and slowly add acetic acid (5 mL).

-

Heat the mixture to 80°C.

-

Prepare a solution of 2-bromo-5-methyl-3-nitropyridine (1.0 g, 4.61 mmol) in acetic acid (5 mL).

-

Add the solution of 2-bromo-5-methyl-3-nitropyridine dropwise to the heated iron and acetic acid mixture over a period of 20 minutes.

-

Continue stirring the reaction mixture for an additional 30 minutes at 80°C.

-

Allow the reaction to cool to room temperature and stir for 16 hours.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

-

Wash the Celite pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Slowly add the residue to a saturated sodium bicarbonate solution (50 mL) to neutralize the acetic acid. Solid sodium bicarbonate can be added in portions if necessary.

-

Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic phases and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2-bromo-5-methyl-3-nitropyridine | [1] |

| Product | This compound | [1] |

| Yield | 93% | [1] |

| Appearance | Bright yellow crystalline solid | [1] |

| Molecular Weight | 187.04 g/mol | |

| Mass Spectrum (APCI) | m/z = 188.9 (M + H) | [1] |

Role in Agrochemical Synthesis: Key Reaction Pathways

This compound serves as a versatile intermediate for the synthesis of various agrochemicals. The amino and bromo groups are key functional handles for further molecular elaboration through reactions such as palladium-catalyzed cross-coupling and acylation. While specific examples for the 3-amino-2-bromo isomer are scarce in public literature, the reactivity of its isomers provides a strong model for its potential applications.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is instrumental in forming carbon-carbon bonds, allowing for the introduction of diverse aryl and heteroaryl moieties, a common strategy in the design of modern fungicides and herbicides.

Acylation and Amidation Reactions

The amino group of this compound can be readily acylated to form amides. This is a key step in the synthesis of many pyridinecarboxamide fungicides, which are known to act as succinate dehydrogenase inhibitors (SDHIs).

Representative Experimental Protocol: Synthesis of a Pyridine-Based Fungicide (via an Isomer)

The following protocol describes the synthesis of a novel pyridine-based fungicide using an isomer of the title compound, 2-Amino-5-bromo-4-methylpyridine, via a Suzuki-Miyaura coupling reaction. This serves as a representative example of the synthetic utility of this class of compounds.

Materials:

-

2-Amino-5-bromo-4-methylpyridine (Isomer of the title compound)

-

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

-

Potassium Carbonate

-

Tetrakis(triphenylphosphine)palladium(0)

-

1,4-dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel, combine 2-Amino-5-bromo-4-methylpyridine (1.0 mmol), 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 mmol), and Potassium Carbonate (2.0 mmol).

-

Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the mixture.

-

De-gas the vessel and backfill with an inert atmosphere (e.g., Nitrogen or Argon).

-

Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

-

Heat the reaction mixture to 90°C and stir for 12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Agrochemical Discovery Workflow and Mode of Action

The development of novel agrochemicals from intermediates like this compound follows a structured workflow from synthesis to biological evaluation. The resulting compounds, particularly pyridinecarboxamides, often function as Succinate Dehydrogenase Inhibitors (SDHIs).

Mode of Action: Succinate Dehydrogenase Inhibition (SDHI)

Many pyridine-based fungicides derived from aminobromopyridines act by inhibiting the enzyme succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain of fungi. This disruption of cellular respiration leads to a depletion of ATP and ultimately fungal cell death.

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of modern agrochemicals. Its efficient synthesis and the presence of two distinct reactive sites make it an ideal building block for creating diverse molecular libraries for biological screening. While direct public domain examples of its use in commercial agrochemicals are limited, the well-documented synthetic pathways of its isomers underscore its significant potential. The protocols and workflows presented in this guide provide a solid foundation for researchers and scientists in the agrochemical industry to explore the utility of this and related compounds in the development of next-generation crop protection solutions.

References

The Reactivity of the C-Br Bond in Aminobromopyridines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the carbon-bromine (C-Br) bond in various aminobromopyridine isomers. These compounds are pivotal building blocks in medicinal chemistry and materials science, where the strategic functionalization of the pyridine ring is essential for developing novel molecular entities. This document details the electronic and positional factors influencing C-Br bond reactivity, presents quantitative data for key palladium-catalyzed cross-coupling reactions, provides detailed experimental protocols, and visualizes reaction pathways and mechanisms.

Core Principles of Reactivity

The reactivity of the C-Br bond in aminobromopyridines is primarily governed by the interplay of several factors:

-

Position of the Bromine Atom: The location of the bromine atom on the pyridine ring significantly impacts its reactivity, particularly in palladium-catalyzed cross-coupling reactions. The general order of reactivity for bromopyridines is 4- > 2- > 3-bromopyridine.[1] This is attributed to the electron-deficient nature of the carbon atoms at the 2- and 4-positions due to the electron-withdrawing effect of the ring nitrogen, making them more susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step.[1]

-

Position of the Amino Group: The amino group, being an electron-donating group, influences the electronic density of the pyridine ring. Its effect is most pronounced when it is positioned ortho or para to the C-Br bond. An amino group can increase the electron density at the carbon bearing the bromine, potentially decreasing its reactivity towards oxidative addition.

-

Steric Hindrance: Bulky groups adjacent to the C-Br bond can sterically hinder the approach of the palladium catalyst, thereby reducing the reaction rate.

-

Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate to the palladium center. This coordination can sometimes inhibit or deactivate the catalyst, necessitating the use of specialized ligands to achieve high yields.[1][2]

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in aminobromopyridines is a versatile handle for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a widely used method for forming C-C bonds by coupling an organoboron reagent with a halide. For aminobromopyridines, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents.

Quantitative Data for Suzuki-Miyaura Coupling of Aminobromopyridines

| Entry | Aminobromopyridine | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Amino-4-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88 | [3] |

| 2 | 2-Amino-4-bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 8 | 93 | [3] |

| 3 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 85 | [4][5] |

| 4 | 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 88 | [5][6] |

| 5 | 3-Amino-5-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90-100 | 12 | ~85 (analog) | [7] |

| 6 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/Benzimidazolium salt | - | K₂CO₃ | - | MW | - | low-mod | [8] |

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Phenylboronic Acid [3]

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine 2-amino-4-bromopyridine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL).

-

Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of N-aryl and N-heteroaryl amines.

Quantitative Data for Buchwald-Hartwig Amination of Aminobromopyridines

| Entry | Aminobromopyridine | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 3-Halo-2-aminopyridine | Primary/Secondary Amines | RuPhos-precatalyst | - | LiHMDS | Toluene | 80 | - | up to 98 | [9][10] |

| 2 | 3-Halo-2-aminopyridine | Primary/Secondary Amines | BrettPhos-precatalyst | - | LiHMDS | Toluene | 80 | - | up to 98 | [9][10] |

| 3 | 2-Bromopyridines | Volatile Amines | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | - | 55-98 | [11] |

| 4 | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ (0.18) | (±)-BINAP (0.35) | NaOtBu (25 mmol) | Toluene | 80 | 4 | 60 | [12] |

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine with a Primary Amine [9][10]

-

Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the RuPhos or BrettPhos precatalyst (1-2 mol%).

-

Reagent Addition: Add 3-bromo-2-aminopyridine (1.0 equiv), the primary amine (1.2 equiv), and anhydrous toluene.

-

Base Addition: Add lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equiv) as a solution in THF.

-

Reaction: Seal the tube and heat the mixture with vigorous stirring at 80 °C. Monitor the reaction for completion by TLC or LC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling is used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted aminopyridines.

Quantitative Data for Sonogashira Coupling of Aminobromopyridines

| Entry | Aminobromopyridine | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 | [13][14][15] |

| 2 | 2-Amino-3-bromopyridine | Cyclopropylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 88 | [15] |

| 3 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 93 | [15] |

| 4 | 2-Amino-4-bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 80 | 6 | 72 | [16] |

Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine with Phenylacetylene [13][14]

-

Reaction Setup: In a dry, two-necked, round-bottomed flask under an inert atmosphere, add palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (0.025 mmol, 2.5 mol%), triphenylphosphine (PPh₃) (0.05 mmol, 5 mol%), and copper(I) iodide (CuI) (0.05 mmol, 5 mol%).

-

Solvent and Reagent Addition: Add anhydrous DMF (2.0 mL) and stir for 30 minutes. Then, add triethylamine (Et₃N) (1 mL), 2-amino-3-bromopyridine (1.0 mmol, 1.0 equiv), and phenylacetylene (1.2 mmol, 1.2 equiv).

-

Reaction: Heat the reaction mixture to 100 °C and stir for 3 hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the mixture to room temperature, add water (10 mL), and extract with ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. This reaction can be used to introduce vinyl groups onto the aminopyridine scaffold.

Quantitative Data for Heck Reaction of Aminobromopyridines

| Entry | Aminobromopyridine | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Amino-5-bromo-4-methylpyridine | Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N (1.5) | DMF | 100 | 24 | 75 | [17] |

| 2 | 2-Amino-5-bromopyridine | Styrene | Pd-complex 3 (0.25) | - | - | - | MW | - | good | [18] |

| 3 | 2-Amino-6-bromopyridine | Styrene | Pd-complex 3 (0.25) | - | - | - | MW | - | good | [18] |

Experimental Protocol: Heck Reaction of 2-Amino-5-bromo-4-methylpyridine with Styrene [17]

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add 2-amino-5-bromo-4-methylpyridine (1.0 mmol, 1.0 equiv), palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%), and tri(o-tolyl)phosphine [P(o-tol)₃] (0.06 mmol, 6 mol%).

-

Solvent and Reagent Addition: Add anhydrous DMF (5 mL), triethylamine (1.5 mmol, 1.5 equiv), and styrene (1.2 mmol, 1.2 equiv).

-

Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C. Stir for 24 hours, monitoring progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are prevalent, the C-Br bond on the electron-deficient pyridine ring can also undergo nucleophilic aromatic substitution (SNAr), particularly when the bromine is at the 2- or 4-position. This reaction is facilitated by strong nucleophiles and is more likely to occur in aminobromopyridines where the amino group does not significantly counteract the electron-withdrawing effect of the ring nitrogen. Generally, 2-amino-4-bromopyridine is more reactive towards nucleophilic substitution than 2-amino-5-bromopyridine.[19]

Experimental Protocol: General Procedure for SNAr of an Aminobromopyridine

-

Reaction Setup: In a dry round-bottom flask, dissolve the aminobromopyridine (1.0 equiv) in a suitable polar aprotic solvent (e.g., DMF, DMSO).

-

Nucleophile Addition: Add the nucleophile (e.g., sodium methoxide, sodium thiophenoxide) (1.1-1.5 equiv) to the solution.

-

Reaction: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature and pour it into water. Extract the product with an appropriate organic solvent.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. arkat-usa.org [arkat-usa.org]

- 19. researchgate.net [researchgate.net]

Electronic and steric effects on pyridine reactivity

An In-depth Technical Guide to Electronic and Steric Effects on Pyridine Reactivity

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a multitude of pharmaceuticals and biologically active compounds. Its unique electronic structure and the ability to fine-tune its properties through substitution make it a privileged heterocycle. Understanding the electronic and steric effects that govern its reactivity is paramount for the rational design of novel therapeutics, catalysts, and functional materials. This technical guide provides an in-depth exploration of these core principles, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

The Electronic Landscape of the Pyridine Ring

The defining feature of pyridine is the replacement of a CH group in benzene with a nitrogen atom. This substitution has profound electronic consequences. Nitrogen is more electronegative than carbon, leading to a significant inductive (-I) and mesomeric (-M or -R) electron-withdrawing effect on the ring.[1][2] This results in a π-deficient aromatic system, where the carbon atoms bear a partial positive charge, particularly at the α (C2, C6) and γ (C4) positions. This electronic distribution is the primary driver of pyridine's characteristic reactivity.

Electrophilic Aromatic Substitution (EAS)

Due to the electron-deficient nature of the ring, pyridine is significantly less reactive towards electrophiles than benzene.[1][3] The nitrogen atom deactivates the ring, necessitating harsh reaction conditions for electrophilic substitution to occur.[4]

Furthermore, the reaction regioselectivity is directed to the C3 (β) position. Attack at the C2 or C4 positions results in an unstable carbocation intermediate where one of the resonance structures places a positive charge on the electronegative nitrogen atom.[5] Attack at C3 avoids this unfavorable arrangement, leading to a more stable intermediate.

Computational studies using Density Functional Theory (DFT) have corroborated these reactivity patterns, showing that the presence of the nitrogen atom decreases the HOMO-LUMO energy gap compared to benzene, which influences its electronic properties and reactivity.[6][7]

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the electron-deficient character of the pyridine ring makes it susceptible to nucleophilic attack, a reaction that is very difficult for benzene. Nucleophilic aromatic substitution (SNAr) occurs preferentially at the C2 and C4 positions.[8][9][10][11] This regioselectivity is explained by the stability of the intermediate Meisenheimer-like complex. When the nucleophile attacks at C2 or C4, the negative charge in the resulting intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[8][9] Attack at C3 does not allow for this stabilization.

The reactivity in SNAr reactions is also dependent on the leaving group. However, in the reactions of 2-substituted N-methylpyridinium ions with piperidine, the typical leaving group order ("element effect") is not observed, suggesting a mechanism where the rate-determining step is not the initial nucleophilic addition.[12]

Basicity and N-Centered Reactions

The lone pair of electrons on the sp2-hybridized nitrogen atom is not part of the aromatic π-system and is available for protonation or reaction with Lewis acids.[2] The basicity of pyridine, quantified by its pKa value, is highly sensitive to the electronic effects of substituents on the ring.

-

Electron-Donating Groups (EDGs) , such as alkyl groups (-CH3) or amino groups (-NH2), increase the electron density on the nitrogen atom through inductive (+I) and/or mesomeric (+M) effects. This enhances the basicity, resulting in a higher pKa.[13]

-

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO2) or cyano (-CN) groups, decrease the electron density on the nitrogen, making the lone pair less available for protonation and thus lowering the basicity (lower pKa).[14][15]

The quantitative relationship between substituent electronic properties and reactivity is often described by the Hammett equation, which correlates reaction rates and equilibrium constants with substituent constants (σ). For the dissociation of pyridinium ions, the Hammett ρ value is 5.94, indicating a strong sensitivity to substituent effects.[16]

Table 1: pKa Values of Substituted Pyridines

| Substituent | Position | pKa | Reference(s) |

|---|---|---|---|

| None | - | 5.23 | [17][18] |

| 4-Nitro | 4 | 1.61 | - |

| 3-Chloro | 3 | 2.84 | - |

| 4-Cyano | 4 | 1.90 | [12] |

| 3-Methyl | 3 | 5.68 | - |

| 4-Methyl | 4 | 6.02 | - |

| 2,6-Dimethyl | 2,6 | 6.99 | - |

| 4-Amino | 4 | 9.11 | - |

| 4-Dimethylamino | 4 | 9.70 |[13] |

Note: pKa values can vary slightly depending on the measurement conditions.

Steric Effects on Pyridine Reactivity

Steric hindrance, particularly from substituents at the C2 and C6 positions, plays a crucial role in moderating pyridine reactivity, especially in reactions involving the nitrogen lone pair.

Reactions at the Nitrogen Center

Bulky substituents flanking the nitrogen atom can physically obstruct the approach of electrophiles, Lewis acids, or protons. This "steric shield" can dramatically decrease the rates of N-alkylation, N-oxide formation, and coordination to metal centers.[19][20] For instance, the cumulative steric repulsion from substituents can decrease the reactivity of the nitrogen atom by up to 10 orders of magnitude.[19] While 2-methylpyridine (2-picoline) shows only a slight decrease in basicity compared to 4-methylpyridine due to steric hindrance to solvation of the pyridinium ion, the effect becomes much more pronounced with larger groups like tert-butyl.[13][21]

Table 2: Relative Rates of N-Alkylation with Methyl Iodide

| Pyridine Derivative | Relative Rate (Pyridine = 1) | Primary Effect |

|---|---|---|

| Pyridine | 1 | - |

| 4-Methylpyridine | ~2.8 | Electronic (+I) |

| 3-Methylpyridine | ~1.8 | Electronic (+I) |

| 2-Methylpyridine | ~0.8 | Steric hindrance > Electronic (+I) |

| 2,6-Dimethylpyridine | ~0.05 | Significant Steric Hindrance |

| 2,6-Di-tert-butylpyridine| Negligible | Extreme Steric Hindrance |

Ring Substitution Reactions

Steric effects can also influence the regioselectivity of ring substitution reactions. In cases where multiple positions are electronically activated, a bulky substituent can direct an incoming reagent to the less hindered site. For example, in the dearomative [4+2] cycloaddition of 3-substituted pyridines, regioselectivity is influenced by both the steric hindrance and electronic effects of the substituents.[22]

Interplay of Electronic and Steric Effects: A Summary

The reactivity of a substituted pyridine is determined by a complex interplay of electronic and steric factors. A logical workflow can be used to predict the likely outcome of a reaction.

Experimental Protocols

Protocol: Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction to form dihydropyridines, which can be subsequently oxidized to pyridines.[23]

Materials:

-

Aldehyde (1 equivalent)

-

β-Ketoester (e.g., ethyl acetoacetate) (2 equivalents)

-

Ammonium acetate (1.2 equivalents)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve the aldehyde, β-ketoester, and ammonium acetate in ethanol.

-

Heat the mixture to reflux.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture. The 1,4-dihydropyridine product often precipitates.

-

Collect the solid product by filtration and wash with cold ethanol.

-

To obtain the aromatic pyridine, oxidize the dihydropyridine product using a suitable oxidizing agent (e.g., manganese dioxide, nitric acid).

Protocol: Measurement of Reaction Kinetics by Spectrophotometry

This protocol outlines a general method for studying the kinetics of a reaction, such as the SNAr reaction of a halopyridine where the product has a different UV-Vis spectrum from the reactants.[24][25]

Materials & Equipment:

-

Substituted halopyridine

-

Nucleophile (e.g., piperidine)

-

Appropriate solvent (e.g., methanol)

-

UV-Vis Spectrophotometer with a thermostatted cuvette holder

-

Stirred cuvettes

Procedure:

-

Solution Preparation: Prepare stock solutions of the halopyridine and the nucleophile of known concentrations. Ensure the nucleophile is in large excess (pseudo-first-order conditions).

-

Wavelength Determination: Record the UV-Vis spectra of the starting material and the expected product to determine a suitable wavelength for monitoring the reaction (ideally where the product absorbs strongly and the reactant absorbs weakly).

-

Kinetic Run: a. Equilibrate the solvent and the halopyridine solution in the thermostatted cuvette to the desired reaction temperature. b. Initiate the reaction by injecting a small, known volume of the concentrated nucleophile stock solution into the cuvette and start data acquisition immediately. c. Record the absorbance at the chosen wavelength over time until the reaction is complete.

-

Data Analysis: a. Plot Absorbance vs. Time. b. Fit the data to a first-order exponential equation (At = A∞ + (A0 - A∞)e-kobst) to determine the observed rate constant (kobs). c. Repeat the experiment with different concentrations of the excess nucleophile. d. Plot kobs vs. [Nucleophile]. The slope of this line will be the second-order rate constant (k).

References

- 1. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 2. imperial.ac.uk [imperial.ac.uk]

- 3. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 4. quora.com [quora.com]

- 5. homework.study.com [homework.study.com]

- 6. iiste.org [iiste.org]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. quora.com [quora.com]

- 10. echemi.com [echemi.com]

- 11. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 12. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

- 15. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]

- 17. researchgate.net [researchgate.net]

- 18. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 22. Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Take advantage of time in your experiments: a guide to simple, informative kinetics assays - PMC [pmc.ncbi.nlm.nih.gov]

- 25. m.youtube.com [m.youtube.com]

The Pyridine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals